(2R)-2,3-Dihydroxypropanoic acid

Description

(2R)-2,3-Dihydroxypropanoic acid has been reported in Solanum tuberosum, Glycine max, and other organisms with data available.

Glyceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016563 | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6000-40-4, 473-81-4 | |

| Record name | D-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this significant biomolecule.

Chemical Properties and Structure

This compound is a naturally occurring three-carbon sugar acid.[1][2] It is the D-enantiomer of glyceric acid and plays a role as a fundamental metabolite in various organisms.[3]

Nomenclature and Identification

-

IUPAC Name : this compound[4]

-

Synonyms : D-Glyceric acid, (R)-Glyceric acid, D-glycerate, (-)-D-Glyceric acid[5]

-

CAS Number : 6000-40-4[5]

-

InChI Key : RBNPOMFGQQGHHO-UWTATZPHSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 106.08 g/mol | [5] |

| Appearance | Colorless syrup | [6] |

| Melting Point | <25 °C | [6] |

| Boiling Point | 532.9 °C at 760 mmHg (Predicted) | [5] |

| pKa | 3.42 ± 0.11 (Predicted) | [5] |

| Water Solubility | 1000.0 mg/mL | |

| Density | 1.2 g/cm³ (Predicted) | [5] |

| LogP | -1.57580 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [5] |

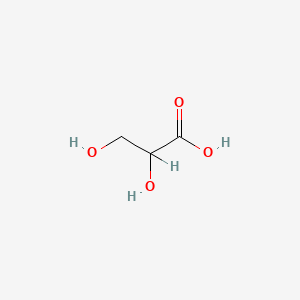

Chemical Structure

This compound is a chiral molecule with a stereocenter at the C2 position. Its structure consists of a three-carbon chain with a carboxylic acid group at one end, and hydroxyl groups attached to the second and third carbons.

Caption: 2D structure of this compound.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various literature sources.

Asymmetric Synthesis from Glycerol (Enzymatic Method)

This protocol describes a two-step enzymatic reaction for the asymmetric synthesis of D-glyceric acid from glycerol.[7][8]

Materials:

-

Glycerol

-

FAD-dependent alditol oxidase (AldO) from Streptomyces coelicolor A3(2) (wild-type or engineered for higher activity)[7]

-

Catalase

-

Potassium phosphate buffer (pH 7.0)

-

Reaction vessel with temperature and pH control

-

HPLC system for monitoring the reaction

Procedure:

-

Prepare a reaction mixture containing glycerol in potassium phosphate buffer.

-

Add the FAD-dependent alditol oxidase to the reaction mixture. The enzyme catalyzes the oxidation of glycerol to glyceraldehyde.

-

In the same pot, the alditol oxidase further catalyzes the oxidation of glyceraldehyde to D-glyceric acid.

-

Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the oxidase.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.

-

Monitor the conversion of glycerol and the formation of D-glyceric acid periodically by taking samples and analyzing them via HPLC.

-

Upon completion of the reaction, the enzyme can be removed by ultrafiltration or other protein separation techniques. The resulting solution contains D-glyceric acid.

Purification by Chiral Resolution of DL-Glyceric Acid

This protocol describes a general method for the resolution of a racemic mixture of DL-glyceric acid to obtain the (2R)-enantiomer.[9][10]

Materials:

-

Racemic DL-glyceric acid

-

Enantiomerically pure chiral resolving agent (e.g., a chiral amine like (+)-brucine or (R)-1-phenylethylamine)

-

Suitable solvent (e.g., ethanol, methanol, or water)

-

Filtration apparatus

-

Acid and base for salt formation and subsequent liberation of the free acid

Procedure:

-

Dissolve the racemic DL-glyceric acid in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent to the solution. This will form a mixture of diastereomeric salts.

-

Allow the solution to stand, or cool it, to induce crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.

-

Separate the crystallized diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

To recover the this compound, dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the glycerate and precipitate the chiral resolving agent as its salt.

-

Alternatively, if a chiral base was used, adding a strong base (e.g., NaOH) will liberate the free amine, which can be extracted, leaving the sodium salt of the desired glyceric acid enantiomer in the aqueous phase.

-

The aqueous solution containing the enantiomerically enriched glyceric acid can then be further purified, for example, by ion-exchange chromatography.

Quantitative Analysis by HPLC

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).[11][12][13]

Instrumentation:

-

HPLC system equipped with a UV detector or a Refractive Index (RI) detector.

-

Ion-exchange column (e.g., Aminex HPX-87C).

Reagents:

-

This compound standard

-

Sulfuric acid (for mobile phase)

-

Ultrapure water

Chromatographic Conditions:

-

Column: Aminex HPX-87C (300 mm × 7.8 mm)

-

Detector: UV at 210 nm or RI detector[11]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Significance and Pathways

This compound is an important intermediate in several metabolic pathways. Its accumulation is associated with the rare genetic disorder, D-glyceric aciduria. Recent studies also suggest a role for this molecule in cellular signaling.

Metabolic Pathway and D-Glyceric Aciduria

D-glyceric acid is involved in the catabolism of serine and fructose.[14] In the metabolic disorder D-glyceric aciduria, a deficiency in the enzyme D-glycerate kinase prevents the phosphorylation of D-glyceric acid to 2-phosphoglycerate, a key intermediate in glycolysis.[15] This leads to an accumulation of D-glyceric acid in the body.[16]

Caption: D-Glyceric acid metabolism and the enzymatic block in D-glyceric aciduria.

Role as a Signaling Molecule

Recent research suggests that this compound may act as a signaling molecule that activates mitochondrial metabolism.[17][18] Studies have shown that administration of D-glyceric acid can lead to an upregulation of mitochondrial function and a reduction in low-grade inflammation in aging humans.[1] The proposed mechanism involves an increase in intracellular D-glyceric acid concentration, which is hypothesized to trigger a cascade of signals indicating a need for more ATP, thereby stimulating mitochondrial activity.[19]

Caption: Logical workflow of the proposed signaling function of D-glyceric acid.

References

- 1. Promising discovery: D-glyceric acid activates cellular mitochondria and reduces low-grade inflammation in aging humans | EurekAlert! [eurekalert.org]

- 2. acs.org [acs.org]

- 3. This compound | 473-81-4 | Benchchem [benchchem.com]

- 4. mzCloud – 2R 2 3 Dihydroxypropanoic acid [mzcloud.org]

- 5. This compound|lookchem [lookchem.com]

- 6. Glyceric acid - Wikipedia [en.wikipedia.org]

- 7. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]

- 17. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Biological Role of D-Glyceric Acid in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glyceric acid, a naturally occurring three-carbon sugar acid, occupies a critical nexus in cellular metabolism. While historically viewed as a minor metabolic intermediate, recent research has illuminated its multifaceted roles in key metabolic pathways, including serine and fructose catabolism, gluconeogenesis, and photorespiration. Furthermore, emerging evidence suggests a novel signaling function for D-glyceric acid in the activation of mitochondrial biogenesis and function, positioning it as a molecule of significant interest for therapeutic development in metabolic disorders. This technical guide provides a comprehensive overview of the biological roles of D-glyceric acid, detailing its involvement in metabolic pathways, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing its metabolic context through pathway and workflow diagrams.

Introduction

D-Glyceric acid is a chiral carboxylic acid that exists as an intermediate in several fundamental metabolic pathways.[1] Its metabolic significance is underscored by the existence of the rare genetic disorder, D-glyceric aciduria, which results from a deficiency in the enzyme D-glycerate kinase and leads to the accumulation of D-glyceric acid in biological fluids.[2][3] This condition is often associated with severe neurological symptoms, highlighting the importance of tightly regulated D-glyceric acid homeostasis.[3] Beyond its role in inherited metabolic disease, D-glyceric acid is gaining attention for its potential as a signaling molecule that can modulate cellular energy metabolism, particularly through the activation of mitochondrial function.[4][5][6] This guide will delve into the core metabolic pathways involving D-glyceric acid, present relevant quantitative data for researchers, and provide detailed experimental methodologies for its investigation.

Metabolic Pathways Involving D-Glyceric Acid

D-Glyceric acid is primarily involved in the catabolism of the amino acid serine and the metabolism of fructose. It also serves as a substrate for gluconeogenesis and is a key intermediate in the photorespiratory pathway in plants.

Serine Catabolism

In the catabolic pathway of serine, the amino acid is converted to hydroxypyruvate. D-Glycerate dehydrogenase then catalyzes the reduction of hydroxypyruvate to D-glyceric acid, utilizing NADH or NADPH as a cofactor.[7] Subsequently, D-glycerate kinase phosphorylates D-glyceric acid to 2-phosphoglycerate, which can then enter the glycolytic or gluconeogenic pathways.[8]

Fructose Metabolism

D-Glyceric acid is also an intermediate in fructose metabolism, particularly in the liver. Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. D-Glyceraldehyde can be converted to D-glyceric acid by aldehyde dehydrogenase.[9] Similar to the serine pathway, D-glyceric acid is then phosphorylated to 2-phosphoglycerate.[10]

Photorespiration

In plants and other photosynthetic organisms, D-glyceric acid is a crucial intermediate in the photorespiratory pathway (C2 cycle). This pathway salvages carbon lost due to the oxygenase activity of RuBisCO. In the final step of photorespiration, glycerate is phosphorylated by glycerate 3-kinase to 3-phosphoglycerate, which re-enters the Calvin cycle.[11][12]

Potential Role in Mitochondrial Signaling

Recent studies suggest that D-glyceric acid may act as a signaling molecule that activates mitochondrial metabolism.[4][5][6] Administration of D-glyceric acid has been shown to upregulate mitochondrial metabolism, reduce lactate levels, and decrease markers of inflammation.[4][6] The proposed mechanism involves an increase in the cellular NADH/NAD+ ratio, which would enhance oxidative phosphorylation.[4] While the precise signaling cascade is still under investigation, it is hypothesized that D-glyceric acid may influence the activity of key regulators of mitochondrial biogenesis, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[13][14]

Quantitative Data

This section summarizes key quantitative data related to D-glyceric acid metabolism, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetics

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| D-Glycerate Dehydrogenase | D-Glycerate | 20 mmol/L | Not Reported | Human Liver | [15] |

| Hydroxypyruvate | 0.5 mmol/L | Not Reported | Human Liver | [15] | |

| NADPH | 0.08 mmol/L | Not Reported | Human Liver | [15] | |

| NADP+ | 0.03 mmol/L | Not Reported | Human Liver | [15] | |

| Glyoxylate | 1.25 mmol/L | Not Reported | Human Liver | [15] | |

| D-Glycerate Kinase | D-Glycerate | ~15 µM | Not Reported | Human Liver | [16] |

| ATP | 0.45 - 0.81 mM | Not Reported | Plants | [4] | |

| D-Glycerate | 0.1 mM | Not Reported | Homo sapiens | [17] |

Metabolite Concentrations

| Metabolite | Condition | Fluid | Concentration | Reference |

| D-Glyceric Acid | D-Glyceric Aciduria | Urine | 6343 - 8812 µmol/mmol creatinine | [18] |

| D-Glyceric Aciduria | Urine | 10.8 to 19.9 mmol/24 h | [19] | |

| Healthy | Urine | 0.4–12 µmol/mmol creatinine | [18] | |

| Healthy Adults | Plasma | Not explicitly quantified, but very low | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of D-glyceric acid metabolism.

Quantification of D-Glyceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for the accurate measurement of D-glyceric acid in biological samples, which is crucial for diagnosing D-glyceric aciduria and for metabolic research.

Objective: To quantify the concentration of D-glyceric acid in biological fluids (e.g., urine, plasma).

Principle: Due to its low volatility, D-glyceric acid requires derivatization prior to GC-MS analysis. A two-step derivatization involving methoximation followed by silylation is commonly used to increase its volatility.

Workflow:

Materials:

-

Biological sample (urine, plasma)

-

Internal standard (e.g., ¹³C-labeled D-glyceric acid)

-

Pyridine

-

Methoxyamine hydrochloride

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

Organic solvent (e.g., ethyl acetate)

-

GC-MS system

Procedure:

-

Sample Preparation: Thaw frozen biological samples. Add a known amount of internal standard to a specific volume of the sample. For urine, an aliquot can often be used directly. For plasma, a protein precipitation step (e.g., with cold acetone or methanol) may be necessary.

-

Drying: Lyophilize the samples to complete dryness.

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried sample. Incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to convert carbonyl groups to methoximes.

-

Silylation: Add the silylating agent (e.g., BSTFA with 1% TMCS). Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to derivatize hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification, monitoring specific ions for D-glyceric acid-TMS and the internal standard.

-

Data Analysis: Integrate the peak areas of the target ions for both D-glyceric acid and the internal standard. Calculate the concentration of D-glyceric acid in the original sample based on the peak area ratio and the known concentration of the internal standard.

D-Glycerate Kinase Activity Assay

This assay is critical for diagnosing D-glyceric aciduria and for characterizing the kinetic properties of the enzyme.

Objective: To measure the activity of D-glycerate kinase in biological samples (e.g., liver homogenates, cell lysates).

Principle: The activity of D-glycerate kinase is determined by a coupled enzyme assay. The product of the D-glycerate kinase reaction, 2-phosphoglycerate, is converted to phosphoenolpyruvate by enolase. Phosphoenolpyruvate is then used by pyruvate kinase to convert ADP to ATP, producing pyruvate. Finally, pyruvate is reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the D-glycerate kinase activity.

Workflow:

Materials:

-

Biological sample containing D-glycerate kinase

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

ATP

-

MgCl₂

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Enolase

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

D-glycerate (substrate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, combine the assay buffer, ATP, MgCl₂, NADH, PEP, enolase, PK, and LDH.

-

Add Sample: Add a specific amount of the biological sample to the cuvette.

-

Equilibrate: Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any endogenous pyruvate in the sample.

-

Initiate Reaction: Start the reaction by adding a known concentration of D-glycerate.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate Activity: Determine the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

D-Glyceric acid is an increasingly important metabolite that sits at the crossroads of several major metabolic pathways. Its role extends beyond that of a simple intermediate, with emerging evidence pointing towards a function in cellular signaling and the regulation of mitochondrial energy metabolism. The accumulation of D-glyceric acid in D-glyceric aciduria has profound pathological consequences, emphasizing the necessity of understanding its metabolic regulation. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the complex biological roles of D-glyceric acid and to explore its potential as a therapeutic target in a range of metabolic diseases. Further investigation into the precise molecular mechanisms by which D-glyceric acid influences mitochondrial function is a promising avenue for future research.

References

- 1. youtube.com [youtube.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. metabolicsupportuk.org [metabolicsupportuk.org]

- 4. Increasing thermostability of the key photorespiratory enzyme glycerate 3‐kinase by structure‐based recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. GitHub - VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. [github.com]

- 11. D-GLYCERATE 3-KINASE, the last unknown enzyme in the photorespiratory cycle in Arabidopsis, belongs to a novel kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. uniprot.org [uniprot.org]

- 18. Glycerate kinase - Wikipedia [en.wikipedia.org]

- 19. D(+)-glyceric aciduria: etiology and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of glycerol in plasma by an automated enzymatic spectrophotometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-2,3-Dihydroxypropanoic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is a naturally occurring sugar acid with significant roles in metabolism across a wide range of organisms, from microorganisms to humans. Its presence as a key metabolic intermediate and its potential physiological effects have garnered interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its key metabolic pathways.

Natural Occurrence and Sources

This compound is a widespread natural product, found as a metabolite of glycerol in a diverse array of biological systems.[1] Its presence has been documented in animals, plants, fungi, and bacteria.

1.1. In Humans and Animals:

In humans, this compound is a normal, low-level intermediate in the catabolism of serine and fructose.[2] It is a product of glycerol metabolism and is found in various body fluids.[1] Elevated levels of D-glyceric acid in urine and plasma are indicative of a rare inborn error of metabolism known as D-glyceric aciduria, which results from a deficiency of the enzyme glycerate kinase. The fruit fly (Drosophila melanogaster) is another example of an animal species where D-glyceric acid is a known metabolite.[1]

1.2. In Plants:

This compound has been identified as a phytochemical constituent in various plants.[3] Notable examples include the common aspen (Populus tremula) and flowering plants of the Lotus genus, such as Lotus burttii and L. tenuis.[1] It is considered a component of the plant's metabolic machinery, likely involved in pathways connected to glycerol and serine metabolism.

1.3. In Microorganisms:

A significant natural source of this compound is the microbial world. Certain species of fungi and bacteria are known to produce this acid, often through the oxidation of glycerol.

-

Fungi: Species such as Penicillium and Aspergillus have been reported to produce D-glyceric acid.[1]

-

Bacteria: Acetic acid bacteria are particularly notable for their ability to produce D-glyceric acid from glycerol.[1][3] Genera such as Acetobacter and Gluconobacter are prominent examples.[1] For instance, strains of Gluconobacter frateurii have been optimized to produce high titers of D-glyceric acid in industrial fermentation processes.[3]

Quantitative Data

The concentration of this compound in natural sources can vary significantly. While it is a trace metabolite in healthy humans, its concentration can be substantially elevated in individuals with D-glyceric aciduria. In microbial fermentation, the yield is highly dependent on the strain and culture conditions.

| Source | Matrix | Concentration / Yield | Reference |

| Microorganisms | |||

| Gluconobacter frateurii | Culture Broth (Optimized) | > 80 g/L | [3] |

| Gluconobacter frateurii NBRC103465 | Culture Broth (Optimized) | 136.5 g/L (72% D-enantiomeric excess) | [4] |

| Acetobacter tropicalis NBRC16470 | Culture Broth (Optimized) | 101.8 g/L (99% D-enantiomeric excess) | [4] |

| Escherichia coli (Engineered) | Culture Broth | 4.8 g/L (from D-galacturonate) | [5][6] |

| Plants | |||

| Chenopodium album (leaves) | Dry Weight | Citric Acid: 6.42 mg/g | [7] |

| Argemone mexicana (leaves) | Dry Weight | Succinic Acid: 1.27 mg/g, Fumaric Acid: 0.73 mg/g | [7] |

| Rumex dentatus (leaves) | Dry Weight | Malic Acid: 18.0 mg/g | [7] |

Note: Quantitative data for the natural concentration of this compound in a wide variety of plants and microorganisms is not extensively available in the literature. The provided microbial data largely reflects optimized production yields rather than natural abundance.

Metabolic Pathways

This compound is an intermediate in several key metabolic pathways, primarily connected to the metabolism of glycerol, serine, and fructose.

3.1. Serine Catabolism:

One of the primary routes for the endogenous production of D-glyceric acid in humans is through the catabolism of the amino acid L-serine. This pathway involves the conversion of serine to hydroxypyruvate, which is then reduced to D-glycerate.

3.2. Microbial Glycerol Oxidation:

In many acetic acid bacteria, this compound is produced through the direct oxidation of glycerol. This is a key pathway leveraged for the biotechnological production of the acid.

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

4.1. Extraction of Organic Acids from Plant Material (General Protocol):

This protocol is a general guideline for the extraction of organic acids from plant tissues for subsequent GC-MS analysis.

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness and then grind to a fine powder.

-

Accurately weigh approximately 50 mg of the dried powder into a microcentrifuge tube.

-

-

Extraction:

-

Derivatization (for GC-MS):

-

To the supernatant, add 300 µL of methanol and 100 µL of 50% sulfuric acid.[7]

-

Incubate the mixture overnight in a water bath at 60°C to facilitate methylation.[7]

-

Cool the mixture to room temperature.

-

Add 800 µL of chloroform and 400 µL of distilled water, then vortex for 1 minute for phase separation.[7]

-

The lower chloroform layer containing the derivatized organic acids is collected for GC-MS analysis.[7]

-

4.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

This section provides a typical GC-MS methodology for the analysis of derivatized organic acids.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[7]

-

Injection:

-

Oven Temperature Program:

-

Initial temperature of 50°C, hold for 1 minute.

-

Ramp to 125°C at a rate of 25°C/min.

-

Ramp to 300°C at a rate of 10°C/min and hold for 15 minutes.[7]

-

-

Mass Spectrometer Conditions:

-

Quantification: Based on the peak area of a specific ion fragment of the derivatized D-glyceric acid, with normalization to an internal standard and quantification against a standard curve.

4.3. Quantification by High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the quantification of D-glyceric acid, particularly from microbial cultures.

-

Instrumentation: An HPLC system equipped with a suitable detector (e.g., Refractive Index (RI) or UV detector).

-

Column: An ion-exchange column, such as a Shodex SH1011.

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 50°C.

-

Detection: Refractive Index (RI) detector.

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Quantification: Based on the peak area of D-glyceric acid compared to a standard curve prepared with known concentrations of the pure compound.

Logical Workflow for Analysis

The general workflow for the analysis of this compound from biological samples is outlined below.

Conclusion

This compound is a ubiquitous natural product with important roles in the metabolism of a wide range of organisms. Its presence in plants and its production by various microorganisms make these sources valuable for further investigation and potential biotechnological applications. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this molecule in various biological matrices, which is essential for advancing our understanding of its physiological functions and exploring its potential in drug development and other scientific fields. Further research is warranted to elucidate the precise natural concentrations of D-glyceric acid in a broader spectrum of organisms and to fully unravel its metabolic significance.

References

- 1. acs.org [acs.org]

- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Production of D-Glyceric acid from D-Galacturonate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Stereoisomers of 2,3-Dihydroxypropanoic Acid: A Comprehensive Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanoic acid, also known as glyceric acid, is a chiral molecule of significant interest in metabolic research and as a building block in chemical synthesis. Its stereoisomers, D-glyceric acid and L-glyceric acid, exhibit distinct physicochemical properties and play differential roles in biological systems. This technical guide provides an in-depth analysis of these stereoisomers, including their properties, synthesis, separation, and biological significance. Detailed experimental protocols and visual representations of key metabolic pathways are presented to serve as a valuable resource for professionals in the fields of biochemistry, medicine, and drug development.

Introduction to the Stereoisomers of 2,3-Dihydroxypropanoic Acid

2,3-Dihydroxypropanoic acid possesses a single chiral center at the C2 carbon, giving rise to two enantiomers: (R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (S)-2,3-dihydroxypropanoic acid (L-glyceric acid). These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light and their recognition by chiral entities like enzymes, which leads to distinct biological activities.

D-glyceric acid is a natural metabolite in humans, arising from the catabolism of serine and fructose.[1] In contrast, L-glyceric acid is found in certain plants.[2] The accumulation of these stereoisomers in biological fluids is indicative of specific inborn errors of metabolism, making their accurate identification and quantification crucial for clinical diagnosis.

Physicochemical Properties

The distinct stereochemistry of D- and L-glyceric acid gives rise to differences in their optical activity. While many physical properties are identical for enantiomers, their interaction with plane-polarized light is a key differentiator. The racemic mixture (DL-glyceric acid) is optically inactive.

Table 1: Physicochemical Properties of 2,3-Dihydroxypropanoic Acid Stereoisomers

| Property | D-Glyceric Acid | L-Glyceric Acid | DL-Glyceric Acid (Racemic) |

| IUPAC Name | (2R)-2,3-dihydroxypropanoic acid | (2S)-2,3-dihydroxypropanoic acid | (2RS)-2,3-dihydroxypropanoic acid |

| Molecular Formula | C₃H₆O₄ | C₃H₆O₄ | C₃H₆O₄ |

| Molecular Weight ( g/mol ) | 106.08 | 106.08 | 106.08 |

| Appearance | Colorless syrup[2] | Colorless syrup[2] | Colorless syrup[2] |

| Melting Point (°C) | < 25[1][3][4][5] | Not Available | < 25[3][4][5] |

| Boiling Point (°C at 760 mmHg) | 412.0 ± 30.0 (Predicted)[4] | 412.0 (Predicted)[6] | 412.0 ± 30.0 (Predicted)[4] |

| Density (g/cm³) | 1.558 (Predicted)[5] | 1.558 (Predicted)[6] | 1.6 ± 0.1[3] |

| pKa (at 25°C) | 3.42 ± 0.11 (Predicted) | 3.42 ± 0.11 (Predicted) | 3.55[2] |

| Specific Rotation ([α]D) | Varies with conditions; reported as both D-(-) and D-(+) (as salt). See note below. | L-(+)-Form reported for the free acid.[2] | 0° |

| Calcium Salt Dihydrate Melting Point (°C) | 138[2] | 137[2] | - |

| Calcium Salt Dihydrate Specific Rotation ([α]D20, c=5 in H₂O) | +14.5°[2] | -14.6°[2] | - |

Note on Specific Rotation: There is conflicting information in the literature regarding the sign of optical rotation for D-glyceric acid. Some sources refer to it as D-(-)-glyceric acid, while others report a positive rotation for its disodium salt.[7][8] The D/L designation refers to the absolute configuration relative to glyceraldehyde and does not inherently predict the direction of rotation of plane-polarized light. The L-isomer is often referred to as L-(+)-glyceric acid.[2] For research purposes, it is crucial to experimentally determine the specific rotation under the conditions of interest.

Biological Significance and Metabolic Pathways

The stereoisomers of 2,3-dihydroxypropanoic acid are involved in distinct metabolic pathways. Aberrations in these pathways can lead to serious genetic disorders.

D-Glyceric Acid Metabolism and D-Glyceric Aciduria

D-glyceric acid is an intermediate in the catabolism of the amino acid L-serine and in fructose metabolism.[1] In the primary pathway, D-glyceric acid is phosphorylated by the enzyme glycerate kinase (GK) to form 2-phosphoglycerate, which then enters the glycolysis pathway.[7] A deficiency in glycerate kinase, due to mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in the body and its excretion in the urine, a condition known as D-glyceric aciduria.[1][7] This rare autosomal recessive disorder can present with a wide range of symptoms, from being nearly asymptomatic to causing severe neurological impairment, developmental delay, and metabolic acidosis.[1]

L-Glyceric Acid Metabolism and Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria)

L-Glyceric aciduria, also known as primary hyperoxaluria type 2 (PH2), is another autosomal recessive metabolic disorder.[9] It is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. In the absence of functional GRHPR, hydroxypyruvate accumulates and is subsequently reduced to L-glyceric acid by lactate dehydrogenase. The accumulation and excretion of L-glyceric acid and oxalate are the hallmarks of PH2, leading to recurrent kidney stones and potential renal failure.[9]

Experimental Protocols

Synthesis of Racemic 2,3-Dihydroxypropanoic Acid

A common method for the synthesis of DL-glyceric acid is the oxidation of glycerol.

Protocol: Oxidation of Glycerol with Nitric Acid

-

Materials: Glycerol, 90% nitric acid, lead carbonate, lead oxide, calcium carbonate, oxalic acid, hydrogen sulfide source.

-

Procedure:

-

In a tall, narrow glass cylinder, carefully layer 50 g of 90% nitric acid under a solution of 50 g of glycerol in an equal volume of water.

-

Allow the mixture to stand at room temperature until it becomes homogeneous.

-

Slowly evaporate the solution on a water bath to a syrupy consistency.

-

Dilute the syrup with 2 liters of water.

-

Work-up Option A (Lead Salt): Neutralize the solution with lead carbonate and a small amount of lead oxide. Boil and filter the solution while hot. Concentrate the filtrate and cool to crystallize lead glycerate. Collect the crystals and suspend them in water to form a paste. Treat the paste with hydrogen sulfide gas to precipitate lead sulfide. Filter the mixture and evaporate the filtrate on a water bath to obtain DL-glyceric acid as a thick syrup.

-

Work-up Option B (Calcium Salt): Boil the diluted solution with an excess of calcium carbonate and filter while hot. Cool and concentrate the filtrate to crystallize calcium glycerate. Recrystallize the calcium glycerate from hot water. Suspend the purified salt in water and add a stoichiometric amount of oxalic acid to precipitate calcium oxalate. Filter the mixture and evaporate the filtrate to obtain DL-glyceric acid.

-

Resolution of Racemic 2,3-Dihydroxypropanoic Acid

The separation of the D- and L-enantiomers from the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol: Resolution via Diastereomeric Salt Formation with a Chiral Base

-

Principle: A racemic acid ((±)-acid) is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine) to form a mixture of two diastereomeric salts: ((+)-acid-(-)-base) and ((-)-acid-(-)-base). These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10]

-

General Procedure:

-

Dissolve the racemic DL-glyceric acid in a suitable solvent (e.g., ethanol or water).

-

Add an equimolar amount of a chiral resolving agent, such as (-)-brucine or (+)-cinchonine, to the solution.[10]

-

Heat the solution to ensure complete dissolution, then allow it to cool slowly to induce crystallization.

-

The less soluble diastereomeric salt will crystallize out first. Separate the crystals by filtration.

-

The more soluble diastereomer will remain in the mother liquor.

-

Recrystallize the separated salt fractions to improve diastereomeric purity.

-

Treat each purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the glyceric acid and precipitate the salt of the chiral base.

-

Filter to remove the chiral base salt and isolate the aqueous solution of the enantiomerically enriched glyceric acid.

-

Evaporate the solvent to obtain the pure D- or L-glyceric acid.

-

Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Protocol: Analytical Chiral HPLC

-

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

-

Example Method:

-

Column: A column with a chiral selector, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate derivatives) or a protein-based CSP.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For acidic compounds like glyceric acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for glyceric acid.

-

Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.

-

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity for the synthesis of a specific enantiomer.

Protocol: Enzymatic Synthesis of D-Glyceric Acid

-

Principle: An alditol oxidase enzyme can be used for the asymmetric synthesis of D-glyceric acid from glycerol.[11]

-

General Procedure:

-

Prepare a buffered aqueous solution containing glycerol as the substrate.

-

Add a purified alditol oxidase enzyme (e.g., from Streptomyces coelicolor).

-

Incubate the reaction mixture under optimized conditions of temperature and pH with aeration.

-

Monitor the reaction progress by measuring the consumption of glycerol and the formation of D-glyceric acid using HPLC.

-

Upon completion, the enzyme can be removed by ultrafiltration, and the D-glyceric acid can be purified from the reaction mixture.

-

Conclusion

The stereoisomers of 2,3-dihydroxypropanoic acid, D- and L-glyceric acid, present a compelling case study in the importance of stereochemistry in biological systems. Their distinct metabolic roles and the severe consequences of their respective metabolic disorders underscore the need for precise analytical methods for their identification and quantification. The synthetic and separation protocols outlined in this guide provide a foundation for researchers to produce and study these enantiomers, facilitating further investigation into their biological functions and potential therapeutic applications. The continued development of stereoselective synthetic methods and advanced analytical techniques will be crucial in advancing our understanding of these important molecules.

References

- 1. acs.org [acs.org]

- 2. Glyceric Acid [drugfuture.com]

- 3. Glyceric Acid | CAS#:473-81-4 | Chemsrc [chemsrc.com]

- 4. 473-81-4 CAS MSDS (glyceric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. L-Glyceric acid | 28305-26-2 | FG29287 | Biosynth [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. hmdb.ca [hmdb.ca]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Glyceric Acid at the Crossroads of Glycolysis and Gluconeogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glyceric acid, a naturally occurring three-carbon sugar acid, holds a critical position in cellular metabolism, acting as a key intermediate linking the catabolism of serine and fructose to the central energy-producing pathways of glycolysis and gluconeogenesis. Its metabolic fate is primarily dictated by the enzyme D-glycerate kinase, which catalyzes its phosphorylation to the glycolytic intermediate 2-phosphoglycerate. Genetic deficiencies in this enzyme lead to the rare metabolic disorder D-glyceric aciduria, characterized by the accumulation of D-glyceric acid in bodily fluids. This technical guide provides a comprehensive overview of the involvement of D-glyceric acid in glycolysis and gluconeogenesis, detailing the metabolic pathways, enzymatic reactions, and associated clinical manifestations. It further presents quantitative data, detailed experimental protocols for analysis, and visual diagrams of the core signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction

Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for life. Glycolysis and gluconeogenesis are two fundamental and reciprocally regulated pathways that control glucose homeostasis. While glycolysis breaks down glucose to generate ATP and pyruvate, gluconeogenesis synthesizes glucose from non-carbohydrate precursors. D-Glyceric acid emerges as a significant metabolite that can feed into these central pathways, originating from the catabolism of the amino acid serine and the metabolism of fructose.[1] The enzyme D-glycerate kinase (GLYCTK) is the lynchpin in this connection, phosphorylating D-glyceric acid to 2-phosphoglycerate, a direct intermediate in both glycolysis and gluconeogenesis.[2] A deficiency in GLYCTK activity results in D-glyceric aciduria, an inborn error of metabolism with a variable clinical presentation ranging from asymptomatic to severe neurological impairment.[3] Understanding the precise role and regulation of D-glyceric acid metabolism is crucial for elucidating the pathophysiology of this disease and for exploring potential therapeutic interventions.

Metabolic Pathways Involving D-Glyceric Acid

D-Glyceric acid is primarily derived from two major metabolic routes: the catabolism of L-serine and the metabolism of fructose.

Serine Catabolism

The breakdown of the amino acid L-serine can proceed through a pathway that generates D-glyceric acid. This multi-step process involves the conversion of serine to hydroxypyruvate.[4] Subsequently, hydroxypyruvate is reduced to D-glycerate.[4]

Fructose Metabolism

In the liver, fructose is metabolized via a pathway that is independent of the phosphofructokinase regulatory step in glycolysis.[5] Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.[6][7] While DHAP can directly enter glycolysis, D-glyceraldehyde can be either phosphorylated by triokinase to glyceraldehyde-3-phosphate (a glycolytic intermediate) or oxidized by aldehyde dehydrogenase to D-glyceric acid.[8]

The following diagram illustrates the convergence of serine and fructose metabolism on D-glyceric acid.

Integration with Glycolysis and Gluconeogenesis

The conversion of D-glyceric acid to 2-phosphoglycerate by D-glycerate kinase is the key reaction that integrates it into the central carbon metabolism. 2-phosphoglycerate is a bona fide intermediate of both glycolysis and gluconeogenesis.[9]

-

In Glycolysis: 2-phosphoglycerate is converted by enolase to phosphoenolpyruvate, a high-energy compound that subsequently drives the synthesis of ATP.

-

In Gluconeogenesis: The pathway is essentially the reverse of glycolysis. 2-phosphoglycerate can be isomerized to 3-phosphoglycerate and continue up the gluconeogenic pathway to produce glucose.[10]

The direction of metabolic flux, whether towards glycolysis or gluconeogenesis, is dependent on the energetic state of the cell and hormonal signals.

The diagram below depicts the entry of D-glyceric acid into these central pathways.

Quantitative Data

Precise quantitative data on D-glyceric acid metabolism is crucial for understanding its physiological significance and the pathophysiology of D-glyceric aciduria.

Enzyme Activities in Human Liver

The following table summarizes the activities of key enzymes involved in fructose and D-glyceric acid metabolism in the human liver.

| Enzyme | Substrate | Activity (U/g wet weight) | Reference |

| Ketohexokinase | Fructose | 1.23 | [8] |

| Aldolase | Fructose-1-phosphate | 2.08 | [8] |

| Triokinase | D-Glyceraldehyde | 2.07 | [8] |

| Aldehyde Dehydrogenase | D-Glyceraldehyde | 1.04 | [8] |

| D-Glycerate Kinase | D-Glyceric Acid | 0.13 | [8] |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

D-Glyceric Acid Concentrations in D-Glyceric Aciduria

In individuals with D-glyceric aciduria, the deficiency of D-glycerate kinase leads to a significant accumulation of D-glyceric acid in bodily fluids.

| Fluid | Condition | Concentration Range | Reference |

| Urine | D-Glyceric Aciduria | 6343 - 8812 µmol/mmol creatinine | [11] |

| Urine | Normal | 0.4 - 12 µmol/mmol creatinine | [11] |

Experimental Protocols

Quantification of D-Glyceric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of urinary organic acids, including D-glyceric acid.

Objective: To quantify the concentration of D-glyceric acid in a urine sample.

Principle: Organic acids are extracted from the urine matrix and derivatized to increase their volatility for analysis by GC-MS. The concentration is determined by comparing the peak area of the analyte to that of an internal standard.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled analog of a non-endogenous organic acid)

-

Urease

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw the frozen urine sample to room temperature and vortex to ensure homogeneity.

-

To 1 mL of urine, add a known amount of the internal standard.

-

Add urease to hydrolyze urea and incubate at 37°C for 15 minutes.

-

Acidify the sample to pH 1-2 with HCl.

-

Saturate the aqueous phase with NaCl.

-

-

Extraction:

-

Add 3 mL of ethyl acetate to the sample.

-

Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step twice more, pooling the organic layers.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use an appropriate capillary column (e.g., DB-5ms) and a temperature program to separate the organic acids.

-

The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and retention times.

-

For quantification, use selected ion monitoring (SIM) mode for the characteristic ions of D-glyceric acid and the internal standard.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of D-glyceric acid to the peak area of the internal standard.

-

Determine the concentration of D-glyceric acid in the original urine sample using a calibration curve prepared with known concentrations of D-glyceric acid.

-

Normalize the result to the urinary creatinine concentration.

-

The workflow for this protocol is visualized below.

D-Glycerate Kinase Activity Assay

This protocol describes a coupled enzyme assay to measure the activity of D-glycerate kinase in a sample (e.g., liver homogenate).

Objective: To determine the activity of D-glycerate kinase.

Principle: The production of ADP from the D-glycerate kinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Sample containing D-glycerate kinase (e.g., liver tissue homogenate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

D-glyceric acid solution

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Magnesium chloride (MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

Assay buffer

-

D-glyceric acid

-

ATP

-

PEP

-

NADH

-

MgCl₂

-

PK

-

LDH

-

-

The final volume should be, for example, 1 mL.

-

-

Assay:

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.

-

Initiate the reaction by adding the sample containing D-glycerate kinase.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.

-

-

Data Analysis:

-

Plot absorbance versus time and determine the linear rate of decrease in absorbance (ΔA/min).

-

Calculate the D-glycerate kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or consumption of 1 µmol of substrate) per minute under the specified conditions.

-

The logical relationship of the coupled enzyme assay is shown below.

Conclusion

D-Glyceric acid serves as a vital metabolic link between amino acid and carbohydrate metabolism and the central energy pathways of glycolysis and gluconeogenesis. The enzyme D-glycerate kinase plays a crucial, non-redundant role in this connection, and its deficiency leads to the clinically significant condition of D-glyceric aciduria. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the regulation of this metabolic junction and the development of potential therapeutic strategies for D-glyceric aciduria. A deeper understanding of the factors that influence the metabolic fate of D-glyceric acid will be instrumental in advancing our knowledge of cellular energy homeostasis and metabolic diseases.

References

- 1. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLYCTK glycerate kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. GLYCTK | Rupa Health [rupahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Enzymes of fructose metabolism in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-phosphoglycerate [rgd.mcw.edu]

- 10. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of (2R)-2,3-Dihydroxypropanoic Acid in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral molecule with significant potential in the pharmaceutical, cosmetic, and biodegradable polymer industries. Its utility as a building block for drug synthesis and other high-value chemicals has driven research into efficient and sustainable production methods. Microbial biosynthesis offers a promising alternative to traditional chemical synthesis, enabling the production of enantiomerically pure D-glyceric acid from renewable feedstocks. This technical guide provides a comprehensive overview of the core microbial biosynthetic routes, detailed experimental protocols, and quantitative production data to support research and development in this field.

Microbial Biosynthetic Pathways for D-Glyceric Acid

Two primary microbial strategies have been successfully employed for the production of D-glyceric acid: oxidative fermentation of glycerol by acetic acid bacteria and metabolic engineering of Escherichia coli. A third, enzymatic approach, shows future promise.

Oxidative Fermentation by Acetic Acid Bacteria

Certain species of acetic acid bacteria, particularly from the genera Gluconobacter and Acetobacter, are capable of efficiently oxidizing glycerol to D-glyceric acid. This process is an aerobic fermentation where membrane-bound alcohol dehydrogenases (mADHs) play a crucial role.[1]

The key enzyme, a membrane-bound alcohol dehydrogenase, directly converts glycerol to D-glyceric acid. The enantiomeric excess of the produced D-glyceric acid is strain-dependent. For instance, Acetobacter tropicalis can produce D-glyceric acid with a high enantiomeric excess (ee) of over 99%, while Gluconobacter frateurii typically yields a lower ee of around 72% but can achieve higher product titers.[1][2][3]

Metabolic Pathway in Acetic Acid Bacteria:

Caption: Oxidative fermentation of glycerol to D-glyceric acid by acetic acid bacteria.

Metabolic Engineering of Escherichia coli

Escherichia coli has been metabolically engineered to produce enantiomerically pure D-glyceric acid from D-galacturonate, a major component of pectin found in agricultural waste.[4] This strategy involves the introduction of heterologous enzymes and the knockout of competing metabolic pathways to channel carbon flux towards the desired product.

The engineered pathway utilizes uronate dehydrogenase (Udh) from Pseudomonas syringae and galactarolactone isomerase (Gli) from Agrobacterium fabrum to convert D-galacturonate to D-galactarolactone and then to D-galactarate. Endogenous E. coli enzymes, including galactarate dehydratase (GarD), 5-keto-4-deoxy-D-glucarate aldolase (GarL), and 2-hydroxy-3-oxopropionate reductase (GarR), then convert D-galactarate into D-glyceric acid. To maximize product accumulation, genes encoding for glycerate kinase (garK), hydroxypyruvate isomerase (hyi), glycerate 3-kinase (glxK), and uronate isomerase (uxaC) are knocked out to prevent the further metabolism of D-glyceric acid and pathway intermediates.[4]

Engineered D-Glyceric Acid Pathway in E. coli:

References

- 1. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

Enzymatic Synthesis of D-Glyceric Acid from Glycerol: A Technical Guide

An in-depth exploration of biocatalytic routes for the sustainable production of a valuable chiral molecule.

The conversion of glycerol, a readily available and inexpensive byproduct of biodiesel production, into the high-value chemical D-glyceric acid presents a significant opportunity for the development of sustainable and green chemical processes.[1][2][3] D-glyceric acid and its derivatives have wide-ranging applications in the pharmaceutical, cosmetic, and biodegradable polymer industries.[4][5] Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical oxidation methods, which often yield racemic mixtures and require harsh reaction conditions.[3][6] This technical guide provides a comprehensive overview of the core enzymatic strategies for the synthesis of D-glyceric acid from glycerol, with a focus on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Core Enzymatic Pathways

The biocatalytic conversion of glycerol to D-glyceric acid is primarily achieved through a two-step oxidation process, where glycerol is first oxidized to D-glyceraldehyde, which is subsequently oxidized to D-glyceric acid. Several classes of enzymes and microbial systems have been effectively employed for this transformation.

Whole-Cell Biocatalysis using Acetic Acid Bacteria

Acetic acid bacteria, particularly species from the genera Acetobacter and Gluconobacter, are widely utilized for the production of D-glyceric acid from glycerol.[3][7] These microorganisms possess a membrane-bound alcohol dehydrogenase (mADH) that catalyzes the initial oxidation of glycerol.[8]

A common strategy involves a two-step culture approach to mitigate the inhibitory effects of high glycerol concentrations on cell growth. Initially, cells are grown in a medium with a low glycerol concentration to accumulate biomass. Subsequently, the resting cells are used as whole-cell biocatalysts in a high-concentration glycerol solution for the production of D-glyceric acid. Strains like Acetobacter tropicalis have demonstrated the ability to produce high titers of D-glyceric acid with excellent enantiomeric excess.[7][9]

dot

References

- 1. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioprocessing of glycerol into glyceric Acid for use in bioplastic monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Glyceric Acid Sodium Salt: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceric acid, a naturally occurring three-carbon sugar acid, and its sodium salt are of increasing interest in the fields of metabolic research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of D-glyceric acid sodium salt. It details experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, particularly its role in mitochondrial metabolism and its association with the metabolic disorder D-glyceric aciduria. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.

Core Physical and Chemical Properties

D-glyceric acid sodium salt is the sodium salt of the D-enantiomer of glyceric acid. While some properties are reported for the free acid, this section summarizes the available data for the sodium salt.

| Property | Value | Source(s) |

| Synonyms | (R)-2,3-Dihydroxypropanoic acid sodium salt, Sodium D-glycerate | |

| Molecular Formula | C₃H₅NaO₄ | |

| Molecular Weight | 128.06 g/mol | Calculated |

| CAS Number | 6000-40-4 | |

| Appearance | White to off-white powder or crystals | |

| Purity (Assay) | ≥95.0% (TLC) | |

| Melting Point | Data not available (likely decomposes) | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | |

| pKa (of free acid) | 3.55 | |

| Optical Activity | [α]/D +18.5 ± 3.0° (c = 1 in H₂O) | |

| Storage | Store at 2-8°C. Limited shelf life, refer to label. |

Experimental Protocols

Biotechnological Synthesis of D-Glyceric Acid

This protocol is based on the microbial oxidation of glycerol by Gluconobacter frateurii.

Objective: To produce D-glyceric acid from glycerol using a whole-cell biocatalyst.

Materials:

-

Gluconobacter frateurii strain

-

Glycerol (reagent grade)

-

Yeast extract

-

Peptone

-

Sterile fermentation medium (e.g., containing KH₂PO₄, MgSO₄·7H₂O)

-

Fermenter with pH, temperature, and aeration control

-

Shaker incubator for inoculum preparation

-

Centrifuge

Procedure:

-

Inoculum Preparation: Aseptically inoculate a sterile liquid medium containing glycerol, yeast extract, and peptone with a culture of Gluconobacter frateurii. Incubate in a shaker at the optimal temperature (e.g., 30°C) and agitation speed until a sufficient cell density is reached.

-

Fermentation: Transfer the inoculum to a fermenter containing the production medium with a higher concentration of glycerol. Maintain the pH (e.g., around 5.5 by automatic addition of NaOH solution), temperature (e.g., 30°C), and aeration at optimal levels for D-glyceric acid production.

-

Monitoring: Monitor the concentration of glycerol and D-glyceric acid throughout the fermentation process using methods like High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the glycerol is consumed and D-glyceric acid concentration is maximized, harvest the fermentation broth.

-

Cell Removal: Separate the bacterial cells from the broth by centrifugation or microfiltration to obtain a cell-free supernatant containing D-glyceric acid.

Conversion to Sodium Salt and Purification

Objective: To convert the biosynthesized D-glyceric acid into its sodium salt and purify it.

Materials:

-

Cell-free supernatant containing D-glyceric acid

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Activated carbon

-

Ethanol (absolute)

-

Ion-exchange resin (optional, for high purity)

-

Rotary evaporator

-

Crystallization vessel

-

Filtration apparatus

Procedure:

-

Neutralization: Slowly add a stoichiometric amount of NaOH solution to the D-glyceric acid supernatant while monitoring the pH. The target pH should be neutral (around 7.0). This reaction forms the sodium salt of D-glyceric acid.

-

Decolorization: Add a small amount of activated carbon to the solution and stir for a period to remove colored impurities. Filter the solution to remove the activated carbon.

-

Concentration: Concentrate the solution using a rotary evaporator under reduced pressure to increase the concentration of the D-glyceric acid sodium salt.

-

Crystallization: Induce crystallization by adding a water-miscible organic solvent like ethanol to the concentrated aqueous solution. Cool the solution to promote crystal formation.

-

Isolation and Washing: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified D-glyceric acid sodium salt crystals under vacuum.

-

Optional High-Purity Purification: For higher purity, the neutralized solution can be passed through a series of cation and anion exchange resins to remove residual salts and other ionic impurities before the crystallization step.

Analytical Methods

Objective: To determine the purity and concentration of D-glyceric acid sodium salt.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For organic acids, ion-exchange or reverse-phase chromatography is commonly used.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the D-glyceric acid sodium salt in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.

-

HPLC System: Use an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column or an ion-exchange column) and a detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength like 210 nm).

-

Mobile Phase: A typical mobile phase for organic acid analysis is a dilute aqueous solution of a strong acid like sulfuric acid or phosphoric acid.

-

Analysis: Inject the prepared sample into the HPLC system. The retention time of the peak corresponding to D-glycerate is used for identification, and the peak area is used for quantification against a standard curve prepared from a reference standard.

Objective: To confirm the chemical structure of D-glyceric acid sodium salt.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.

Methodology:

-